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Compound of Interest

Compound Name: Macrosphelide A

CAS No.: 172923-77-2

Cat. No.: B1675895 Get Quote

Executive Summary
Macrosphelide A (MS-A) and Macrosphelide B (MS-B) are 16-membered polyketide

macrolides originally isolated from the fungus Microsphaeropsis sp. (strain FO-5050).[1] While

both share the same core trilactone skeleton, they exhibit a distinct disparity in biological

potency, particularly in cell-cell adhesion inhibition and apoptosis induction.

Macrosphelide A is the lead bioactive congener, demonstrating potent inhibition of HL-60

cell adhesion to HUVEC monolayers (IC₅₀: ~3.5 µM) and significant anti-tumor activity via

the intrinsic apoptotic pathway.

Macrosphelide B, a stereoisomer of A, retains qualitative activity but is approximately 10-fold

less potent (IC₅₀: ~36 µM).

This guide dissects the structural nuances driving this potency gap, providing researchers with

the experimental frameworks and mechanistic insights required to utilize these compounds in

immunomodulation and oncology workflows.

Chemical Structure & Conformational Analysis
Core Scaffold
Both compounds belong to a rare class of 16-membered macrolides characterized by three

ester bonds within the ring (trilactones). This structural rigidity is unusual for macrolides, which
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typically possess a single lactone closure.

The Structural Divergence
The primary difference between MS-A and MS-B lies in the stereochemical configuration of the

methyl-bearing chiral centers (specifically at C-3, C-9, or C-15) and the resulting conformational

topology of the macrocyclic ring.

Macrosphelide A: Possesses a specific "rectangular" ring conformation stabilized by

intramolecular hydrogen bonding. This topology is critical for fitting into the hydrophobic

pocket of its target proteins (likely cell surface adhesion molecules or metabolic enzymes like

ENO1).

Macrosphelide B: A stereoisomer (diastereomer) where the inversion of chirality forces the

ring into a more relaxed or "twisted" conformation. This steric alteration reduces the binding

affinity to the target interface, explaining the drastic drop in IC₅₀ values despite identical

functional groups.
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Figure 1: The SAR logic flow demonstrating how stereochemical inversion translates to

conformational changes and reduced biological potency.

Comparative Biological Activity (SAR)
Inhibition of Cell Adhesion
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The hallmark activity of Macrosphelides is the inhibition of leukocyte adhesion to endothelial

cells, a critical step in inflammation and metastasis.

Mechanism: MS-A blocks the interaction between integrins (on leukocytes) and adhesion

molecules (E-selectin/VCAM-1 on endothelial cells).

Data Comparison:

Feature Macrosphelide A Macrosphelide B SAR Implication

Target Assay
HL-60 adhesion to

LPS-activated HUVEC

HL-60 adhesion to

LPS-activated HUVEC

Standardized

inflammation model

IC₅₀ Value 3.5 µM 36 µM

Stereochemistry at C-

3/C-15 is a "activity

switch"

Selectivity High Low

MS-B requires 10x

dose, increasing off-

target risk

Cytotoxicity Low (at IC₅₀) Low (at IC₅₀)

Mechanism is anti-

adhesive, not directly

cytocidal initially

Apoptosis & Anti-Tumor Mechanism
Beyond adhesion, MS-A is a potent inducer of apoptosis in lymphoma (U937) and lung cancer

cells.

Pathway: MS-A triggers the intrinsic mitochondrial pathway.

ROS Generation: Rapid accumulation of Reactive Oxygen Species.

Mitochondrial Dysfunction: Loss of membrane potential (

).

Caspase Cascade: Activation of Caspase-8 and Caspase-3.[2]
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Metabolic Blockade: Direct inhibition of metabolic enzymes ENO1 (Enolase 1), ALDOA,

and FH (Fumarate Hydratase).

MS-B Performance: MS-B is significantly less effective at triggering the ROS threshold

required for apoptosis, further validating the necessity of the specific MS-A ring conformation

for interfering with mitochondrial or metabolic targets.

Experimental Protocols
Protocol A: Cell Adhesion Inhibition Assay (HUVEC/HL-
60)
Validates the anti-inflammatory potency of MS-A vs MS-B.

Reagents:

HUVEC cells (Human Umbilical Vein Endothelial Cells).[1]

HL-60 cells (Human promyelocytic leukemia).

LPS (Lipopolysaccharide) from E. coli.

BCECF-AM (Fluorescent dye).

Workflow:

HUVEC Preparation: Seed HUVEC (

cells/well) in 96-well plates. Culture until confluent.

Activation: Treat HUVEC with LPS (10 µg/mL) for 4–6 hours to upregulate adhesion

molecules (E-selectin/ICAM-1).

Drug Treatment: Simultaneously add Macrosphelide A or B (dilution series: 0.1 µM – 100

µM). Incubate for 30 min.

Labeling: Label HL-60 cells with BCECF-AM (5 µM) for 30 min at 37°C. Wash x2 with PBS.

Adhesion Step: Add labeled HL-60 cells (
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cells/well) to the HUVEC monolayer. Incubate for 30 min at 37°C.

Wash: Gently wash the plate 3x with PBS to remove non-adherent HL-60 cells. Critical: Use

automated washer or gentle pipette technique to avoid stripping the monolayer.

Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm). Calculate % inhibition

relative to DMSO control.
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Figure 2: Step-by-step workflow for the competitive cell adhesion assay.

Protocol B: Apoptosis Detection (Annexin V/PI)
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Differentiates between early apoptosis (MS-A effect) and necrosis.

Seeding: Seed U937 or HepG2 cells (

cells/mL).

Treatment: Treat with MS-A (10 µM) or MS-B (100 µM) for 12–24 hours.

Staining: Harvest cells, wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-

FITC and Propidium Iodide (PI).

Flow Cytometry:

Annexin V+/PI-: Early Apoptosis (Primary MS-A outcome).

Annexin V+/PI+: Late Apoptosis/Necrosis.

Validation: Pre-treat with NAC (N-acetyl-L-cysteine) to confirm ROS dependency. If NAC

blocks cell death, the mechanism is ROS-mediated (typical for MS-A).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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